![molecular formula C16H12F2N2O4 B2800329 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 941999-01-5](/img/structure/B2800329.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a 3,4-difluorophenyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of oxalamides, including the planar C2H2N2O2 core. The benzo[d][1,3]dioxol-5-ylmethyl group would add aromaticity to the structure, while the 3,4-difluorophenyl group could potentially introduce steric hindrance and electronic effects .Chemical Reactions Analysis
As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an oxalamide, it would likely exhibit the characteristic properties of amides, including the ability to form hydrogen bonds. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence properties such as solubility, melting point, and stability .Scientific Research Applications
- Key Insights :
- Research Findings : For the compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (Ia), infrared analysis showed an amide carbonyl (C=O) at 1675.38 cm⁻¹ .
- Research Findings : An optimal method was developed for synthesizing [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. This compound may have potential antioxidant properties .
Anticancer Activity
Amide Carbonyl Analysis
Synthesis and Antioxidant Activity
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential bioactivity. It could also be interesting to study the influence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups on the properties and reactivity of the oxalamide core .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c17-11-3-2-10(6-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVFUXTQFEJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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